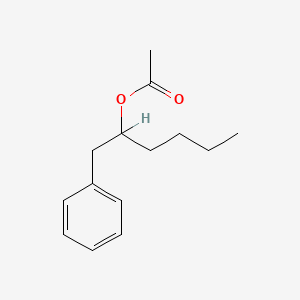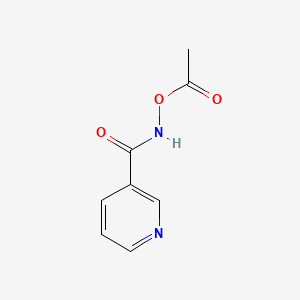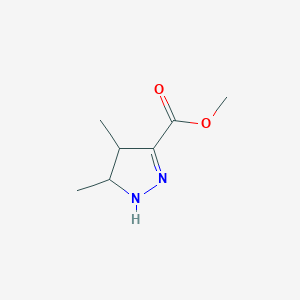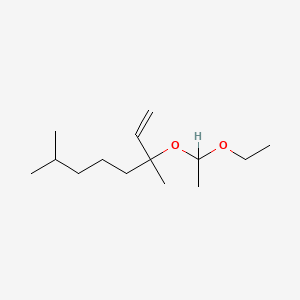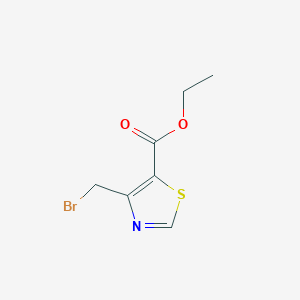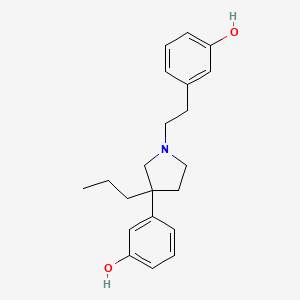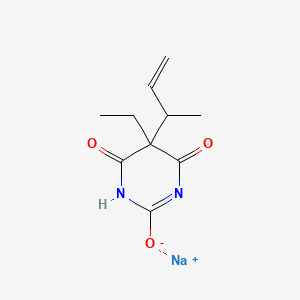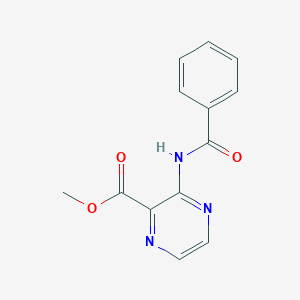
Methyl 3-benzamidopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-benzamidopyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by a benzamido group attached to the pyrazine ring, which is further esterified with a methyl group at the carboxylate position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzamidopyrazine-2-carboxylate typically involves the acylation of 3-aminopyrazine-2-carboxamide with benzoyl chlorides. The reaction is carried out in anhydrous acetonitrile (MeCN) at 50°C for 24 hours, using pyridine as a base . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-benzamidopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of methyl 3-benzamidopyrazine-2-carboxylate primarily involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
3-benzamidopyrazine-2-carboxamide: Shares a similar core structure but lacks the methyl ester group.
3-aminopyrazine-2-carboxamide: Another related compound with an amino group instead of the benzamido group.
Uniqueness: Methyl 3-benzamidopyrazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
93044-39-4 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
methyl 3-benzamidopyrazine-2-carboxylate |
InChI |
InChI=1S/C13H11N3O3/c1-19-13(18)10-11(15-8-7-14-10)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16,17) |
Clé InChI |
RZHVZEJSWYRMAO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CN=C1NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


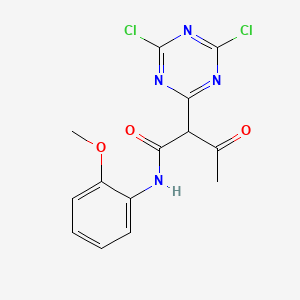

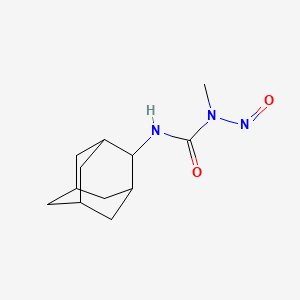
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
